molecular formula C22H23N3O3S B2855577 N-[(furan-2-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 906149-20-0

N-[(furan-2-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2855577
CAS No.: 906149-20-0
M. Wt: 409.5
InChI Key: LVTWCUPVWYYALC-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a heterocyclic diamide derivative featuring a furan-2-ylmethyl group and a tetrahydroisoquinoline-thiophen-ethyl substituent. The tetrahydroisoquinoline moiety is structurally analogous to alkaloids found in CNS-targeting drugs, suggesting possible neuroactivity .

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-21(23-13-18-7-3-11-28-18)22(27)24-14-19(20-8-4-12-29-20)25-10-9-16-5-1-2-6-17(16)15-25/h1-8,11-12,19H,9-10,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTWCUPVWYYALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties
Target Compound : N-[(furan-2-yl)methyl]-N'-[2-(tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide C₂₂H₂₃N₃O₃S 409.5 Furan-2-ylmethyl, tetrahydroisoquinoline, thiophene Moderate lipophilicity (logP ~2.8), polar surface area 95 Ų
Analog 1 : N'-(2,4-difluorophenyl)-N-[2-(tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (CAS: 955257-15-5) C₂₃H₂₁F₂N₃O₂S 441.5 2,4-Difluorophenyl, tetrahydroisoquinoline, thiophene Higher lipophilicity (logP ~3.5*), enhanced metabolic stability due to fluorine
Analog 2 : 2-[(4-Amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Variable (R²-dependent) 350–450 Triazine, sulfonamide, imidazolidine Antimicrobial activity (MIC: 2–16 µg/mL against S. aureus)
Analog 3 : Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine C₁₉H₂₃NO 281.4 Diphenyl, furan Low polarity (logP ~4.0*), limited aqueous solubility

*Estimated computationally using fragment-based methods.

Key Structural Differences and Implications

Target Compound vs. Analog 1 (CAS: 955257-15-5): The furan-2-ylmethyl group in the target compound is replaced with a 2,4-difluorophenyl group in Analog 1. Fluorine atoms in Analog 1 enhance metabolic stability and lipophilicity but may reduce aqueous solubility compared to the furan-containing target compound . The thiophen-2-yl vs.

Comparison with Triazine-Sulfonamide Derivatives (Analog 2): The triazine-sulfonamide core in Analog 2 replaces the ethanediamide scaffold, introducing antimicrobial properties via sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) .

Comparison with Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine (Analog 3) :

  • Analog 3 lacks the ethanediamide and thiophene moieties, resulting in simpler pharmacology. Its diphenyl groups increase steric bulk, reducing bioavailability compared to the target compound .

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